5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile (CAS: 676501-85-2) is a boronic ester derivative featuring a thiophene backbone substituted with a nitrile group at position 2 and a pinacol boronate group at position 3. Its molecular formula is C₁₁H₁₄BNO₂S (MW: 235.11 g/mol). The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate group’s reactivity, enabling aryl- or heteroaryl-bond formation for pharmaceuticals, agrochemicals, and organic electronics . It requires storage under inert atmospheres at temperatures below -20°C to prevent hydrolysis or decomposition .
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRPJAKTFWEYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672329 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676501-85-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676501-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex molecules. Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Boronic acids can inhibit enzymes by binding to their active sites.
Molecular Recognition: The boronic acid group can interact with sugars and other biomolecules, making it useful in sensing and diagnostic applications.
Comparison with Similar Compounds
Positional Isomers on the Thiophene Ring
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS: 916454-59-6): This isomer substitutes the nitrile group at position 3 instead of 2. While sharing the same molecular weight and formula, the altered electronic distribution reduces its reactivity in regioselective couplings. For example, Suzuki reactions with 3-cyano derivatives may favor different coupling partners compared to the 2-cyano analog . Melting Point: Not explicitly reported, but its storage conditions (similar to the target compound) suggest comparable stability . Safety Profile: Classified with hazard statements H302 (acute toxicity), H315 (skin irritation), and H319 (eye irritation) .
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS: 463336-26-7):
Here, the boronate and nitrile groups occupy positions 2 and 3, respectively. This configuration may sterically hinder cross-coupling reactions, requiring optimized catalytic conditions (e.g., higher Pd loading or elevated temperatures) .
Substituted Thiophene Derivatives
- However, the fluorine atoms may reduce solubility in polar solvents compared to the nitrile-substituted target compound . Molecular Weight: 260.11 g/mol, slightly higher than the target compound.
- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS: 1150271-60-5): Replacing the nitrile with an ester group (-COOEt) increases hydrophobicity and alters electronic properties. The ester’s lower electronegativity compared to nitrile may slow coupling kinetics but improve stability against hydrolysis . Melting Point: Not reported, but the ester group likely enhances crystallinity.
Benzothiophene and Biphenyl Analogs
- 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo[b]thiophene (CAS: 915402-11-8): The benzo[b]thiophene core extends conjugation, making this compound suitable for optoelectronic applications (e.g., organic light-emitting diodes). The increased aromaticity may also improve thermal stability compared to simple thiophene derivatives . Molecular Weight: 285.2 g/mol. Synthetic Utility: Requires harsher coupling conditions due to steric bulk from the fused benzene ring .
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile (CAS: 406482-72-2):
The biphenyl structure enhances π-conjugation, favoring applications in photovoltaic materials. The nitrile group at the para position of the biphenyl system directs cross-coupling to specific sites, enabling precise molecular design .
Bis-Boronate and Multi-Substituted Derivatives
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (CAS: 175361-81-6):
This compound contains boronate groups at both positions 2 and 5 of the thiophene ring. Its dual reactivity enables sequential cross-coupling for constructing symmetric or branched architectures. However, the increased molecular weight (MW: 306.1 g/mol) reduces solubility in common organic solvents .- However, the methyl group improves oxidative stability compared to unsubstituted analogs .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile is a compound of interest in medicinal chemistry and materials science due to its potential biological activities and applications in organic electronics. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a dioxaborolane moiety and a cyano group. Its molecular formula is with a molecular weight of approximately 214.10 g/mol. The presence of the boron atom in the dioxaborolane unit is significant for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BNO₂S |
| Molecular Weight | 214.10 g/mol |
| CAS Number | 916454-56-3 |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Research indicates that the compound may act as an inhibitor of specific protein-protein interactions (PPIs), particularly those involved in cellular signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 20 µM
These results suggest a moderate potency against these cancer types, highlighting the potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the dioxaborolane moiety can enhance or diminish biological activity. For instance:
- Oxidation of Sulfur : Changing the sulfur atom to a sulfoxide increased potency by threefold.
- Substituents on Thiophene : The introduction of electron-withdrawing groups at specific positions on the thiophene ring generally increases activity.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the efficacy of this compound in combination with standard chemotherapeutics. The combination therapy showed enhanced cytotoxicity compared to monotherapy in MCF-7 cells. -
Case Study on Protein Interaction Inhibition :
Another investigation focused on the compound's ability to inhibit the Keap1–Nrf2 PPI. Results indicated that it could effectively disrupt this interaction, which is crucial for regulating oxidative stress responses in cells.
Preparation Methods
Borylation of Thiophene-2-Carbonitrile
The synthesis begins with thiophene-2-carbonitrile, which undergoes borylation to install the boronic ester group at the 5-position. Common methods include:
Iridium-catalyzed C–H borylation: This method selectively functionalizes the 5-position of thiophene derivatives, using bis(pinacolato)diboron (B2Pin2) as the boron source, with catalysts like [Ir(OMe)(COD)]2 and bipyridine ligands.
Electrophilic borylation: Using boron reagents under specific conditions, though less selective.
Research findings indicate that iridium-catalyzed C–H borylation provides high regioselectivity and yields for the boronic ester at the desired position.
Purification and Characterization
The boronic ester is purified via column chromatography or recrystallization, characterized by NMR and mass spectrometry, confirming the presence of the tetramethyl-dioxaborolane moiety.
Suzuki–Miyaura Cross-Coupling
The core step involves coupling the boronic ester with a halogenated thiophene derivative, typically thiophene-2-halide (bromide or iodide). The process is optimized through various parameters:
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Pd(dba)2 | Palladium sources with phosphine ligands are common |
| Ligand | Xantphos, XPhos, RuPhos | Ligands influence activity and selectivity |
| Base | Cs2CO3, K3PO4, NaOH | Facilitates transmetalation |
| Solvent | Toluene, CPME, CPME/H2O, MTBE | Solvent choice impacts yield and purity |
| Temperature | 55°C – 115°C | Elevated temperatures promote coupling |
Research findings demonstrate that using Pd(dba)2 with Xantphos in CPME/H2O at 106°C yields high conversion and purity, with reaction times as short as 45 minutes.
Representative Reaction Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| 7 | Pd(OAc)2 | XPhos | Cs2CO3 | Tol/H2O (4:1) | 115 | 16 h | 93 |
| 10 | Pd(dba)2 | Xantphos | Cs2CO3 | CPME/H2O | 106 | 1 h | 99 |
The optimized conditions involve Pd(dba)2 (2.5 mol%) , Xantphos (5 mol%) , Cs2CO3 (1 equiv) , in CPME/H2O , at 106°C , leading to high yields with short reaction times.
Post-coupling, the introduction of the carbonitrile group at the 2-position of thiophene is achieved via nucleophilic substitution or direct cyanation . This can be performed through:
Direct cyanation of the thiophene core using reagents like potassium cyanide (KCN) under catalytic conditions.
Oxidative cyanation employing metal catalysts such as copper or palladium in the presence of cyanide sources.
Research indicates that direct cyanation of the coupled intermediate under controlled conditions yields the desired nitrile with high regioselectivity.
Final Purification and Characterization
The final compound is purified via chromatography or recrystallization, with characterization confirming the tetramethyl-dioxaborolane moiety, thiophene core, and nitrile group through NMR, IR, and mass spectrometry.
Data Summary and Comparative Table
| Step | Reagents | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Borylation | B2Pin2, Ir catalyst | Iridium complex | 80°C, inert atmosphere | High regioselectivity | Selectively functionalizes 5-position |
| Coupling | Thiophene-2-halide, boronic ester | Pd(dba)2, Xantphos | 106°C, 45 min | >90% | Short reaction time, high yield |
| Cyanation | KCN, Cu catalyst | Copper or Pd | Mild conditions | High regioselectivity | Efficient nitrile installation |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
